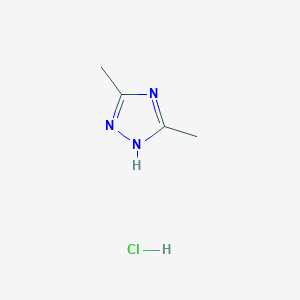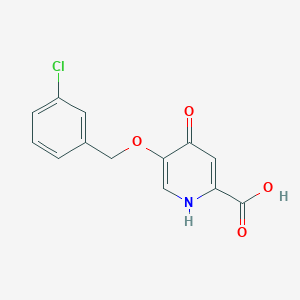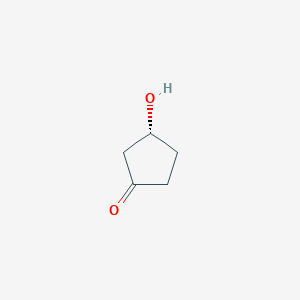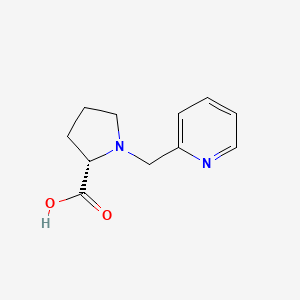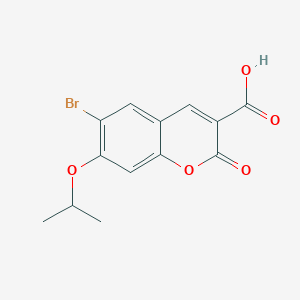
6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Cyclization: The brominated intermediate undergoes cyclization to form the chromene ring structure. This step may involve heating the intermediate in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.
化学反应分析
Types of Reactions
6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with azide, cyano, or amino groups replacing the bromine atom.
科学研究应用
6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules with potential therapeutic applications.
Biological Studies: It is used in studies to investigate its effects on biological systems, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and polymers.
作用机制
The mechanism of action of 6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within cells, triggering signaling pathways that result in physiological responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular activities.
相似化合物的比较
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the isopropoxy group at the 7th position.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group at the 7th position instead of an isopropoxy group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group at the 7th position instead of an isopropoxy group.
Uniqueness
6-Bromo-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both the bromine atom and the isopropoxy group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C13H11BrO5 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC 名称 |
6-bromo-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid |
InChI |
InChI=1S/C13H11BrO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16) |
InChI 键 |
KCZXHBUJCJWSQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


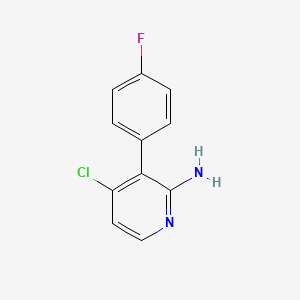
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)

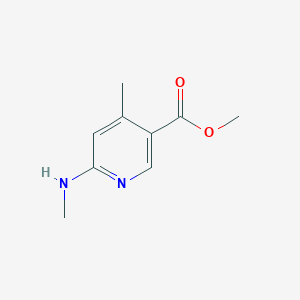
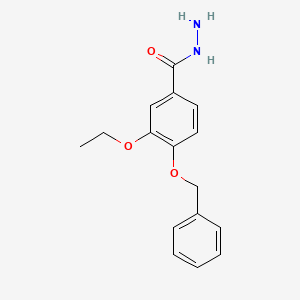

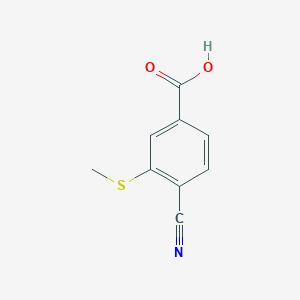
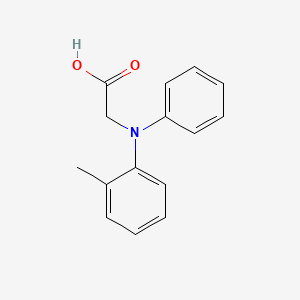
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
